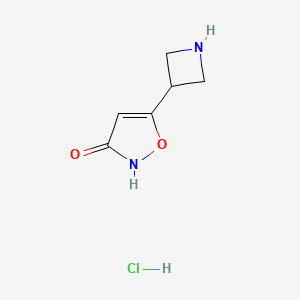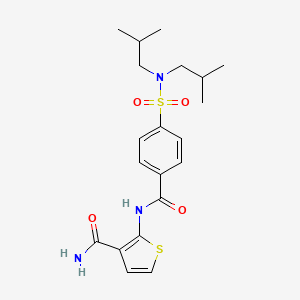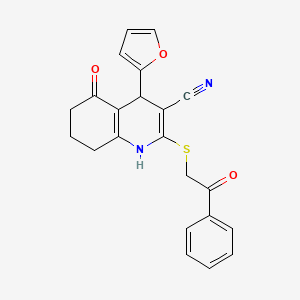
N1-isopropyl-N2-(pyridin-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds like “N1-isopropyl-N2-(pyridin-3-yl)oxalamide” belong to a class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of an isopropyl group with a pyridin-3-yl group in the presence of an oxalamide group . The exact synthesis process can vary depending on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of a compound like “N1-isopropyl-N2-(pyridin-3-yl)oxalamide” can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The chemical reactions involving “N1-isopropyl-N2-(pyridin-3-yl)oxalamide” would depend on its chemical structure and the conditions under which the reactions are carried out. Typically, this analysis would involve studying the compound’s reactivity with various reagents and under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N1-isopropyl-N2-(pyridin-3-yl)oxalamide” can be determined using various analytical techniques. These might include determining its solubility, boiling point, melting point, and spectral properties .Wissenschaftliche Forschungsanwendungen
N-Arylation Catalysis
N1-isopropyl-N2-(pyridin-3-yl)oxalamide has been identified as an effective promoter for the copper-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This method exhibits excellent chemoselectivity between aryl iodides and bromides and tolerates a wide range of functional groups, leading to diverse N-arylation products. The significance of this research lies in its contribution to the synthesis of complex molecules under mild conditions, making it a valuable tool in organic synthesis and pharmaceutical research (Bhunia, De, & Ma, 2022).
Hydrothermal Synthesis and Magnetic Properties
Research involving N1-isopropyl-N2-(pyridin-3-yl)oxalamide extends into the realm of hydrothermal synthesis and the exploration of magnetic properties. Coordination polymers synthesized from reactions involving this compound have shown significant promise in the development of materials with unique magnetic behaviors. These findings have implications for the fields of material science and nanotechnology, particularly in the design of new magnetic materials for use in data storage, sensors, and spintronic devices (Rodrı́guez-Diéguez et al., 2007).
Electrosynthesis and Polymer Chemistry
The electrosynthesis and polymer chemistry of N1-isopropyl-N2-(pyridin-3-yl)oxalamide derivatives offer groundbreaking insights into the development of polymers with novel properties. For instance, research in this area has led to the synthesis of polymers that exhibit unique electrochromic and ion receptor properties, thereby opening new avenues for their application in smart materials and sensing technologies (Mert, Demir, & Cihaner, 2013).
Luminescent Sensors and Metal-Organic Frameworks
The utilization of N1-isopropyl-N2-(pyridin-3-yl)oxalamide in the development of luminescent sensors and metal-organic frameworks (MOFs) has been demonstrated through the synthesis of mixed-lanthanide MOFs. These MOFs serve as ratiometric luminescent sensors for temperature detection, showcasing a linear response relationship over a wide temperature range. This research contributes significantly to the field of luminescent materials, offering potential applications in temperature sensing and environmental monitoring (Yang et al., 2018).
Coordination Chemistry and Ligand Design
N1-isopropyl-N2-(pyridin-3-yl)oxalamide plays a crucial role in coordination chemistry and ligand design, facilitating the synthesis of complexes with potential applications in biological sensing and spin-state transitions. The versatility of this compound as a ligand allows for the creation of complexes with unique properties, furthering research in coordination chemistry and its applications in catalysis, sensing, and materials science (Halcrow, 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-propan-2-yl-N-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(2)12-9(14)10(15)13-8-4-3-5-11-6-8/h3-7H,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNFFCNBJXOVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2772643.png)

![N-(4-bromo-2-fluorophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2772647.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2772648.png)



![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)
![N-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2772658.png)


![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2772662.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)